molecular formula C22H14N2O6 B11144021 2-(Furan-2-ylmethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(Furan-2-ylmethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11144021
M. Wt: 402.4 g/mol
InChI Key: ZLLZWYDBTLGQES-UHFFFAOYSA-N
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Description

2-[(furan-2-yl)methyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines furan, nitrophenyl, and chromeno-pyrrole moieties, making it an interesting subject for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-yl)methyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 4-nitrobenzaldehyde in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with a suitable pyrrole derivative under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent control of reaction parameters like temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2-[(furan-2-yl)methyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated derivatives with bromine or chlorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(furan-2-yl)methyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets. For instance, its nitrophenyl group can interact with enzymes involved in oxidative stress pathways, leading to the inhibition of these enzymes and subsequent cell death in cancer cells. The furan moiety can also bind to DNA, causing disruptions in DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    2-[(furan-2-yl)methyl]-1-(4-aminophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with an amino group instead of a nitro group.

    2-[(furan-2-yl)methyl]-1-(4-methylphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in 2-[(furan-2-yl)methyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C22H14N2O6

Molecular Weight

402.4 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H14N2O6/c25-20-16-5-1-2-6-17(16)30-21-18(20)19(13-7-9-14(10-8-13)24(27)28)23(22(21)26)12-15-4-3-11-29-15/h1-11,19H,12H2

InChI Key

ZLLZWYDBTLGQES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)[N+](=O)[O-])CC5=CC=CO5

Origin of Product

United States

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